molecular formula C22H36N2O2 B6071301 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one

Katalognummer B6071301
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: IYBDQUINIGSSHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as CPCCOEt, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

CPCCOEt is a selective antagonist of the 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one receptor. The 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one receptor has been implicated in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. CPCCOEt binds to the 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one receptor and prevents its activation by glutamate, which is the endogenous ligand for the receptor. This results in a reduction in neuronal excitability and neurotransmitter release, which underlies the therapeutic effects of CPCCOEt.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain. This results in a reduction in neuronal excitability and a decrease in the frequency and severity of seizures. CPCCOEt has also been shown to reduce the production of reactive oxygen species and prevent neuronal damage in animal models of Parkinson's disease. In addition, CPCCOEt has been shown to reduce pain sensitivity in animal models of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

CPCCOEt has several advantages for lab experiments. It is a highly selective antagonist of the 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one receptor, which allows for precise targeting of the receptor. It is also a potent antagonist, which allows for the use of low concentrations of the compound. However, CPCCOEt has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several future directions for the study of CPCCOEt. One direction is the development of more potent and selective 7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one antagonists. Another direction is the investigation of the therapeutic potential of CPCCOEt in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Furthermore, the development of novel delivery methods for CPCCOEt could improve its solubility and increase its half-life in vivo. Finally, the investigation of the long-term effects of CPCCOEt on neuronal function and behavior could provide valuable insights into its potential therapeutic applications.

Synthesemethoden

CPCCOEt can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to form the corresponding ester. This ester is then reacted with 1,2-diaminocyclohexane to form the spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with cyclohexylmagnesium bromide in the presence of palladium catalyst to form CPCCOEt.

Wissenschaftliche Forschungsanwendungen

CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been shown to have potent anticonvulsant effects in animal models of epilepsy. CPCCOEt has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease. In addition, CPCCOEt has been shown to have analgesic effects in animal models of chronic pain.

Eigenschaften

IUPAC Name

7-(2-cyclohexylethyl)-2-(cyclopentanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c25-20(19-9-4-5-10-19)24-16-13-22(17-24)12-6-14-23(21(22)26)15-11-18-7-2-1-3-8-18/h18-19H,1-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDQUINIGSSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC3(C2=O)CCN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.